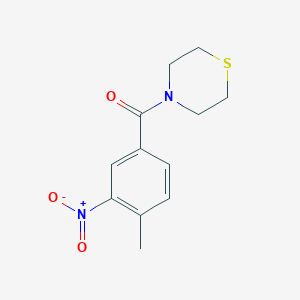
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14N2O3S It is characterized by the presence of a thiomorpholine ring attached to a methanone group, which is further substituted with a 4-methyl-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: (4-Amino-3-methylphenyl)(thiomorpholino)methanone
Substitution: Various substituted methanones depending on the nucleophile used
Oxidation: (4-Carboxy-3-nitrophenyl)(thiomorpholino)methanone
科学的研究の応用
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cell death .
類似化合物との比較
Similar Compounds
(4-Methylphenyl)(3-nitrophenyl)methanone: Similar structure but lacks the thiomorpholine ring.
(4-Methoxy-3-nitrophenyl)(thiomorpholino)methanone: Similar structure with a methoxy group instead of a methyl group.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro group and a phenyl group instead of a methyl group and a thiomorpholine ring.
Uniqueness
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
(4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
FLFUFHVBXATKHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


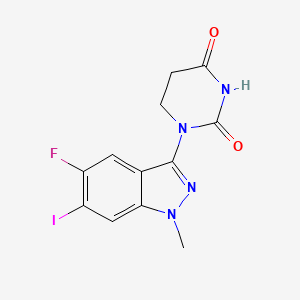
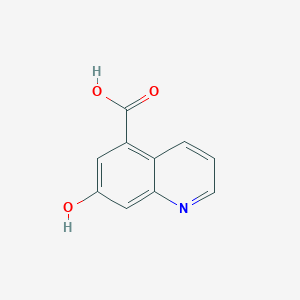

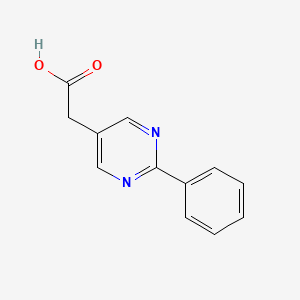
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
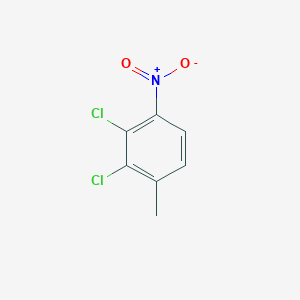

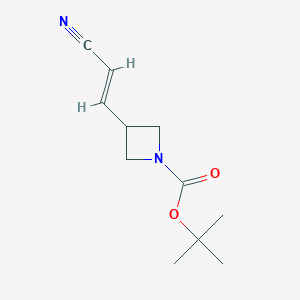
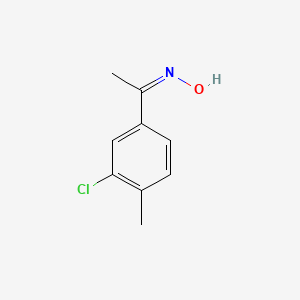
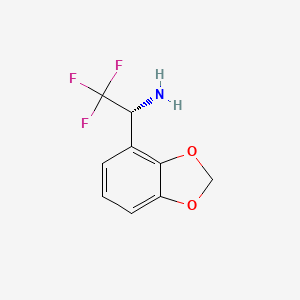
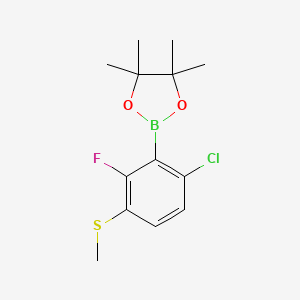

![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
